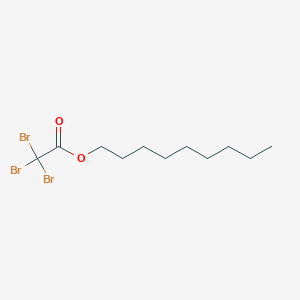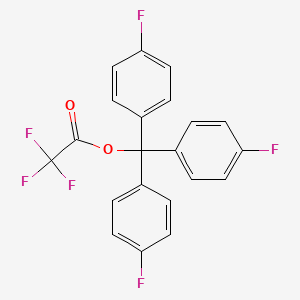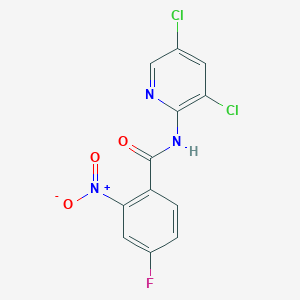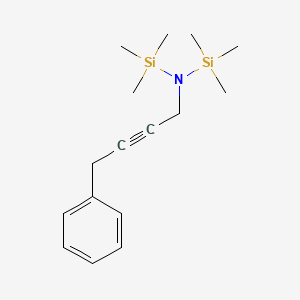
1,1,1-Trimethyl-N-(4-phenylbut-2-yn-1-yl)-N-(trimethylsilyl)silanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trimethyl-N-(4-phenylbut-2-yn-1-yl)-N-(trimethylsilyl)silanamine is an organosilicon compound. Organosilicon compounds are widely used in various fields due to their unique properties, such as thermal stability, chemical resistance, and flexibility. These compounds often find applications in materials science, pharmaceuticals, and chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trimethyl-N-(4-phenylbut-2-yn-1-yl)-N-(trimethylsilyl)silanamine typically involves the reaction of trimethylsilyl chloride with an appropriate amine precursor. The reaction is usually carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trimethyl-N-(4-phenylbut-2-yn-1-yl)-N-(trimethylsilyl)silanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Silanes
Substitution: Various organosilicon derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, 1,1,1-Trimethyl-N-(4-phenylbut-2-yn-1-yl)-N-(trimethylsilyl)silanamine is used as a precursor for the synthesis of more complex organosilicon compounds. It can also serve as a protecting group for amines in organic synthesis.
Biology
In biological research, this compound may be used in the development of silicon-based biomaterials. These materials can be used in drug delivery systems and tissue engineering.
Medicine
In medicine, organosilicon compounds are explored for their potential use in pharmaceuticals. They can enhance the stability and bioavailability of drugs.
Industry
In the industrial sector, this compound is used in the production of silicone-based materials, such as sealants, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of 1,1,1-Trimethyl-N-(4-phenylbut-2-yn-1-yl)-N-(trimethylsilyl)silanamine involves its interaction with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, allowing it to interact with lipid membranes and proteins. The phenylbutynyl group can participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethylsilyl chloride
- Trimethylsilyl amine
- Phenylbutynyl silane
Uniqueness
1,1,1-Trimethyl-N-(4-phenylbut-2-yn-1-yl)-N-(trimethylsilyl)silanamine is unique due to the presence of both the trimethylsilyl and phenylbutynyl groups. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in materials science and pharmaceuticals.
Propriétés
Numéro CAS |
91375-43-8 |
|---|---|
Formule moléculaire |
C16H27NSi2 |
Poids moléculaire |
289.56 g/mol |
Nom IUPAC |
4-phenyl-N,N-bis(trimethylsilyl)but-2-yn-1-amine |
InChI |
InChI=1S/C16H27NSi2/c1-18(2,3)17(19(4,5)6)15-11-10-14-16-12-8-7-9-13-16/h7-9,12-13H,14-15H2,1-6H3 |
Clé InChI |
HRZUFUQBYCPHHW-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)N(CC#CCC1=CC=CC=C1)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3,4,5,6-Hexahydro-4a,10b-propanobenzo[f]isoquinoline](/img/structure/B14361912.png)
![3-{3-Hydroxy-4-[(methanesulfonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14361913.png)
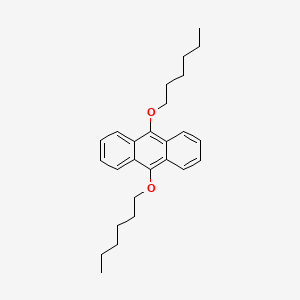
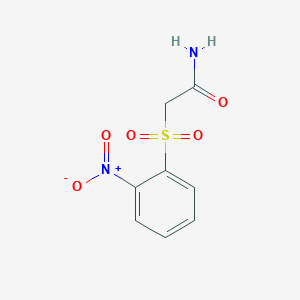

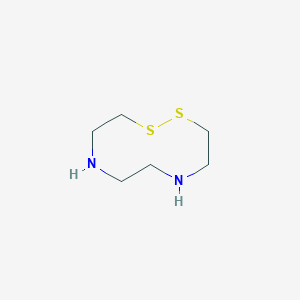
![2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride](/img/structure/B14361960.png)
![5-[(1H-Inden-5-yl)oxy]pentanoic acid](/img/structure/B14361965.png)

![N-[(5-Chloro-2-nitrophenyl)methylidene]hydroxylamine](/img/structure/B14361975.png)
![N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]acetamide](/img/structure/B14361981.png)
